4-(2-(Ethylthio)acetyl)benzonitrile
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Overview
Description
4-(2-(Ethylthio)acetyl)benzonitrile is an organic compound with the molecular formula C11H11NOS It is a derivative of benzonitrile, where the benzene ring is substituted with an ethylthioacetyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylthio)acetyl)benzonitrile typically involves the Friedel-Crafts acylation reaction. In this process, benzonitrile reacts with an ethylthioacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C6H5CN+CH3CH2SCOClAlCl3C6H4(COCH2CH2S)CN
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethylthio)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Nitro, sulfonic acid, and halogenated derivatives.
Scientific Research Applications
4-(2-(Ethylthio)acetyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Ethylthio)acetyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylthioacetyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzonitrile: Similar structure but lacks the ethylthio group.
4-Formylbenzonitrile: Contains a formyl group instead of an acetyl group.
4-Hydroxybenzonitrile: Contains a hydroxyl group instead of an acetyl group.
Uniqueness
4-(2-(Ethylthio)acetyl)benzonitrile is unique due to the presence of the ethylthioacetyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
4-(2-(Ethylthio)acetyl)benzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethylthio group and a benzonitrile moiety. The compound can be synthesized through various organic reactions, including acylation and thiol substitution methods. The synthesis typically involves the reaction of benzonitrile derivatives with ethylthioacetyl chloride under basic conditions to yield the desired product.
Anticancer Properties
Research has shown that compounds featuring similar functional groups can exhibit anticancer activity. A study on 1,3,4-oxadiazol-2-yl derivatives indicated broad-spectrum anticancer activity with IC50 values in the low micromolar range . Given the structural similarities, it is plausible that this compound may also possess anticancer properties.
Structure-Activity Relationship (SAR)
The SAR studies of related compounds highlight the importance of substituents in modulating biological activity. For example, modifications on the phenyl ring significantly affect potency and selectivity against various cancer cell lines . In particular, electron-withdrawing groups tend to enhance activity, while bulky substituents may reduce it. This insight can guide further research into optimizing this compound for enhanced biological effects.
In Vivo Studies
In vivo evaluations using animal models have been pivotal in assessing the anticonvulsant potential of structurally related compounds. For instance, studies involving pentylenetetrazole-induced seizures revealed that certain derivatives provided significant protection against seizures, suggesting a mechanism involving GABA receptor modulation .
Comparative Analysis
A comparative analysis of related compounds demonstrates varying degrees of biological activity based on structural modifications. For example, compounds with thiomethyl substitutions retained substantial activity compared to their non-thiomethyl counterparts, indicating the significance of sulfur-containing groups in enhancing pharmacological effects .
Data Tables
Properties
CAS No. |
115505-06-1 |
---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-(2-ethylsulfanylacetyl)benzonitrile |
InChI |
InChI=1S/C11H11NOS/c1-2-14-8-11(13)10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 |
InChI Key |
RIHYJARYAVCCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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